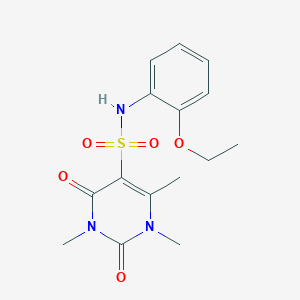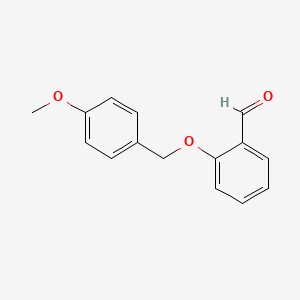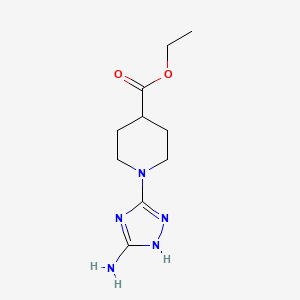![molecular formula C20H16ClF2N3O2 B2806023 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 1251551-71-9](/img/structure/B2806023.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a combination of chloro, oxo, dihydrobenzo, and naphthyridinyl groups, making it an intriguing subject of study in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactions starting from basic building blocks like benzonaphthyridine and difluoroaniline. The process often includes:
Formation of the Core Structure: : The initial step involves the creation of the dihydrobenzo[b][1,6]naphthyridine core through a series of cyclization reactions, using reagents such as sodium hydride (NaH), dimethylformamide (DMF), and chloroform (CHCl3).
Chlorination and Oxidation: : Subsequent chlorination and oxidation steps are necessary to introduce the 8-chloro and 10-oxo functional groups. Typical reagents for these steps include thionyl chloride (SOCl2) and hydrogen peroxide (H2O2).
Final Coupling: : The final coupling step involves the reaction of the core structure with 3,4-difluoroaniline to form the acetamide linkage, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. This includes optimizing reaction conditions to maximize yield and minimize the use of expensive reagents. Continuous flow chemistry and microwave-assisted synthesis are examples of advanced techniques that can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of additional oxo or hydroxyl derivatives.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting oxo groups to hydroxyl groups or removing chlorides.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro and difluoro positions. Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for this purpose.
Reagents: : Common reagents include thionyl chloride, sodium hydride, hydrogen peroxide, DCC, HOBt, KMnO4, CrO3, LiAlH4, NaBH4, NaN3, and KSCN.
Conditions: : Reactions are typically conducted under controlled temperatures (often between -20°C and 100°C), inert atmospheres (argon or nitrogen), and specific solvents (DMF, chloroform, ethanol).
Major Products: The major products of these reactions are variously oxidized, reduced, or substituted derivatives of the parent compound, each with potential unique properties and applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a model for studying complex organic reactions and mechanisms. Its diverse functional groups make it an excellent candidate for exploring reaction kinetics and pathways.
Biology: In biology, the compound is often used in studies related to enzyme inhibition, receptor binding, and cellular pathways. Its structure allows it to interact with biological molecules in specific ways, making it valuable in biochemical research.
Medicine: In medicine, the compound's potential therapeutic properties are of interest. It has been explored for its anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate its ability to modulate biological targets and pathways involved in disease processes.
Industry: In industry, the compound can be used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique properties make it a useful building block for developing new products.
Mécanisme D'action
The mechanism by which 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide exerts its effects is primarily through molecular interactions with specific biological targets. These include:
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction and subsequent reactions.
Receptor Binding: : It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Pathway Modulation: : The compound can influence biochemical pathways by interacting with key regulatory proteins, altering gene expression, and affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide: : Similar in structure but lacks the difluoro groups, resulting in different chemical properties and biological activities.
2-(8-chloro-3,4-dihydrobenzo[b][1,6]naphthyridin-10(2H,5H)-yl)-N-(3,4-difluorophenyl)acetamide: : Differs slightly in the position and number of functional groups, affecting its reactivity and applications.
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)-N-(3,4-difluorophenyl)acetamide: : Another variant with variations in the substitution pattern, leading to unique properties.
Uniqueness: The unique combination of chloro, oxo, dihydrobenzo, and naphthyridinyl groups, along with the difluorophenyl acetamide moiety, gives 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide its distinctive properties
Hope this article covers all the aspects you were interested in!
Propriétés
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O2/c21-11-1-4-17-13(7-11)20(28)14-9-26(6-5-18(14)25-17)10-19(27)24-12-2-3-15(22)16(23)8-12/h1-4,7-8H,5-6,9-10H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMMHUINBQWFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzenesulfonyl)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2805945.png)

![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)
![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]aniline hydrochloride](/img/structure/B2805948.png)


![5-Ethyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2805952.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2805956.png)
![1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2805960.png)
![N'-(2,4-difluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2805962.png)
